![molecular formula C8H5Br2ClN2 B13667528 4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)
4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with bromine atoms at positions 4 and 6, and a chloromethyl group at position 3. The molecular formula of this compound is C8H5Br2ClN2, and it has a molecular weight of 324.40 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dibromo-3-hydroxypyrazolo[1,5-a]pyridine with thionyl chloride to introduce the chloromethyl group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The chloromethyl group can be oxidized to a carboxylic acid or reduced to a methyl group using suitable reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted pyrazolopyridines with various functional groups.
- Oxidized or reduced derivatives of the original compound .
科学的研究の応用
4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine is primarily related to its ability to interact with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but contain a pyrimidine ring instead of a pyridine ring.
Uniqueness: 4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of bromine atoms at positions 4 and 6 and a chloromethyl group at position 3. These substituents confer specific chemical reactivity and biological activity that distinguish it from other pyrazolopyridine derivatives .
特性
分子式 |
C8H5Br2ClN2 |
|---|---|
分子量 |
324.40 g/mol |
IUPAC名 |
4,6-dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H5Br2ClN2/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H,2H2 |
InChIキー |
FZJGYEPQSSVYLE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C=NN2C=C1Br)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


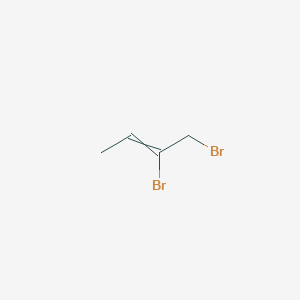

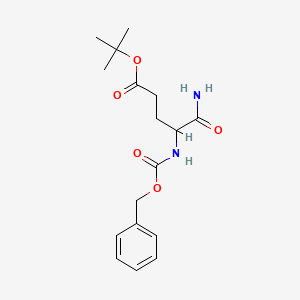
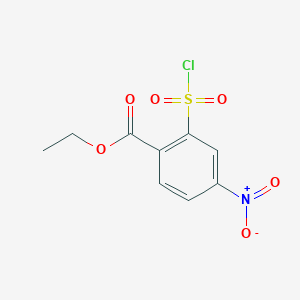
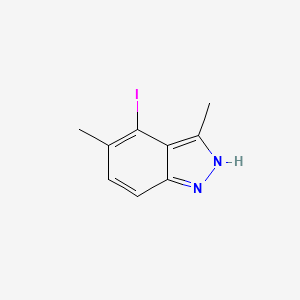
![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)
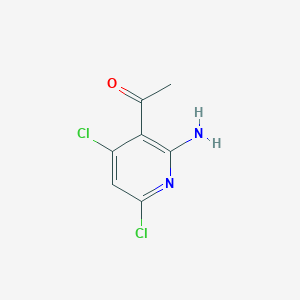
![3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667489.png)
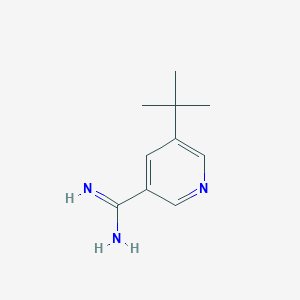

![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)

